4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol 4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17752092
InChI: InChI=1S/C11H15ClFNO/c1-8(15)4-5-14-7-9-2-3-10(12)11(13)6-9/h2-3,6,8,14-15H,4-5,7H2,1H3
SMILES:
Molecular Formula: C11H15ClFNO
Molecular Weight: 231.69 g/mol

4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol

CAS No.:

Cat. No.: VC17752092

Molecular Formula: C11H15ClFNO

Molecular Weight: 231.69 g/mol

* For research use only. Not for human or veterinary use.

4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol -

Specification

Molecular Formula C11H15ClFNO
Molecular Weight 231.69 g/mol
IUPAC Name 4-[(4-chloro-3-fluorophenyl)methylamino]butan-2-ol
Standard InChI InChI=1S/C11H15ClFNO/c1-8(15)4-5-14-7-9-2-3-10(12)11(13)6-9/h2-3,6,8,14-15H,4-5,7H2,1H3
Standard InChI Key ILMCRROFYOHNRQ-UHFFFAOYSA-N
Canonical SMILES CC(CCNCC1=CC(=C(C=C1)Cl)F)O

Introduction

4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol is an organic compound with a unique structure that includes a butan-2-ol moiety attached to a 4-chloro-3-fluorophenyl group via a methylamino link. Its molecular formula is C₁₁H₁₅ClFNO, and it has a molecular weight of approximately 231.69 g/mol . This compound is notable for its potential biological activities due to the presence of halogen substituents, which can influence its reactivity and interaction with biological targets.

Synthesis

The synthesis of 4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol typically involves multi-step organic reactions. While specific synthesis protocols are not detailed here, such compounds are often prepared using methods that involve the formation of the methylamino link between the butan-2-ol moiety and the chlorofluorophenyl group. Continuous flow reactors can enhance yield and safety during industrial production.

Biological Activity and Potential Applications

4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol has been investigated for its potential biological activity, particularly in pharmacological studies. The presence of chlorine and fluorine atoms may enhance its binding affinity to specific receptors or enzymes, making it a candidate for drug development. Preliminary research suggests that it may exhibit antimicrobial and anticancer properties, although further studies are necessary to elucidate its mechanisms of action and therapeutic potential.

Interaction Studies

Interaction studies involving 4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol focus on its binding affinity to various biological targets, including enzymes and receptors. These studies aim to understand how the compound modulates biological pathways, potentially leading to new therapeutic strategies. Initial findings suggest that the compound may influence signal transduction pathways, although detailed mechanisms remain under investigation.

Comparison with Analogous Compounds

Several compounds share structural similarities with 4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-olC₁₁H₁₅ClFNDifferent halogen positioning on the phenyl ring
2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-olC₁₁H₁₅ClFNFeatures a butan-1-ol structure instead of butan-2-ol
3-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-olC₁₀H₁₃ClFNContains a propanamine backbone instead of butanamine

The uniqueness of 4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol lies in its specific combination of structural elements, which may confer distinct biological properties compared to its analogs. This specificity influences its reactivity and interaction profiles within biological systems, providing avenues for targeted drug design and development.

Safety and Handling

Handling 4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol requires caution due to its potential chemical hazards. It is recommended to wear protective gear, including gloves, protective clothing, and eye protection. The compound should be handled in well-ventilated areas, and exposure during pregnancy or breastfeeding should be avoided .

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